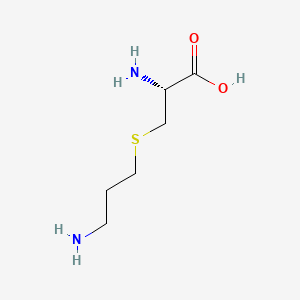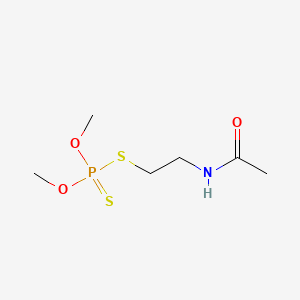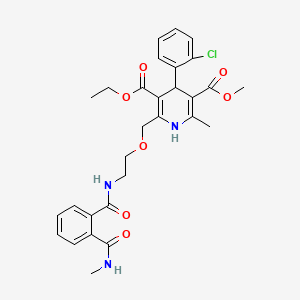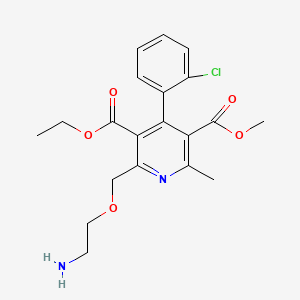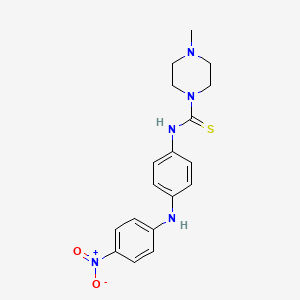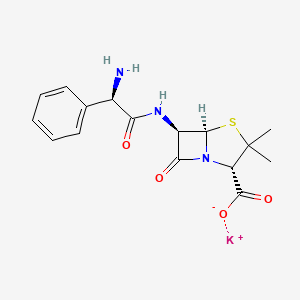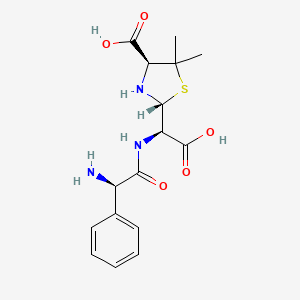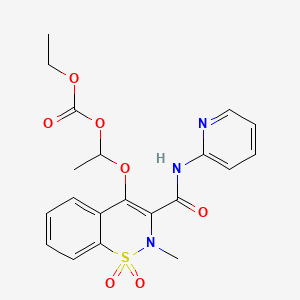
AR 231453
Übersicht
Beschreibung
AR 231453: ist eine synthetische organische Verbindung, die für ihre Rolle als potenter und selektiver Agonist des G-Protein-gekoppelten Rezeptors 119 (GPR119) bekannt ist. Dieser Rezeptor ist an der Regulation der glukoseabhängigen Insulinsekretion beteiligt, was this compound zu einer wichtigen Verbindung in der Erforschung von Diabetes und Stoffwechselstörungen macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: : Die Synthese von this compound erfolgt in mehreren Schritten, beginnend mit der Herstellung von Zwischenverbindungen. Zu den wichtigsten Schritten gehören die Bildung des Oxadiazolrings und die anschließende Kupplung mit einem Piperidin-Derivat. Das Endprodukt wird durch eine Reihe von Reinigungsschritten erhalten, darunter Umkristallisation und Chromatographie .
Industrielle Produktionsmethoden: : Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz der Synthese zu maximieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of AR 231453 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the oxadiazole ring and the subsequent coupling with a piperidine derivative. The final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Reaktionstypen: : AR 231453 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandene Nitrogruppe zu modifizieren.
Substitution: Die aromatischen Ringe in this compound können Substitutionsreaktionen mit verschiedenen Elektrophilen und Nukleophilen eingehen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Acylierungsmittel werden häufig verwendet
Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von this compound, die weiter auf ihre biologischen Aktivitäten untersucht werden können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von GPR119-Agonisten und ihren Derivaten zu untersuchen.
Biologie: Untersucht auf seine Rolle im Glukosestoffwechsel und in der Insulinsekretion.
Medizin: Erforscht als potenzieller Therapeutikum für die Behandlung von Typ-2-Diabetes und anderen Stoffwechselstörungen.
Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf GPR119 und verwandte Pfade abzielen .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an GPR119 bindet und diesen aktiviert. Diese Aktivierung führt zu einem Anstieg der zyklischen Adenosinmonophosphat (cAMP)-Spiegel, was wiederum die glukoseabhängige Insulinsekretion aus pankreatischen Betazellen verstärkt. Die Verbindung stimuliert auch die Freisetzung von Glucagon-like Peptide 1 (GLP-1) aus intestinalen L-Zellen, was zusätzlich zu ihren antidiabetischen Wirkungen beiträgt .
Wissenschaftliche Forschungsanwendungen
AR 231453 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of GPR119 agonists and their derivatives.
Biology: Investigated for its role in glucose metabolism and insulin release.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
Industry: Utilized in the development of new drugs targeting GPR119 and related pathways .
Wirkmechanismus
AR 231453 exerts its effects by binding to and activating GPR119. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn enhances glucose-dependent insulin release from pancreatic beta cells. The compound also stimulates the release of glucagon-like peptide 1 (GLP-1) from intestinal L-cells, further contributing to its antidiabetic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- PSN-375,963
- PSN-632,408
Vergleich: : AR 231453 ist einzigartig in seiner hohen Potenz und Selektivität für GPR119 im Vergleich zu anderen ähnlichen Verbindungen. Es hat eine niedrigere effektive Konzentration (EC50) und eine höhere Wirksamkeit bei der Stimulation der Insulinsekretion und der Verbesserung der Glukosetoleranz .
Eigenschaften
IUPAC Name |
N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O5S/c1-12(2)18-26-21(34-27-18)13-6-8-28(9-7-13)20-17(29(30)31)19(23-11-24-20)25-16-5-4-14(10-15(16)22)35(3,32)33/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBKNTVAKIFYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])NC4=C(C=C(C=C4)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223614 | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80223614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733750-99-7 | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733750-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AR-231453 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733750997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80223614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-231453 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Z1P4981I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




